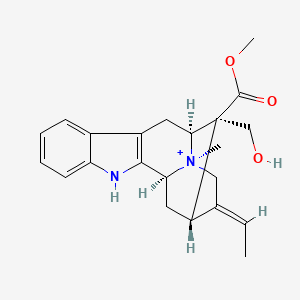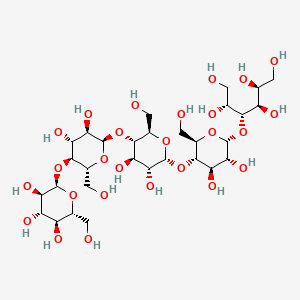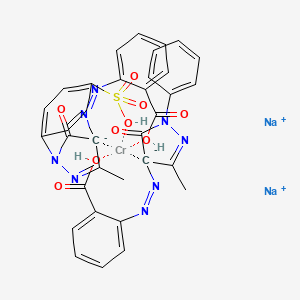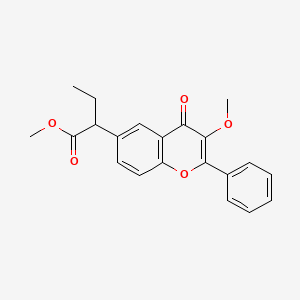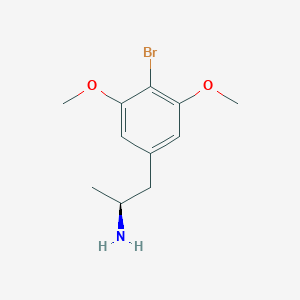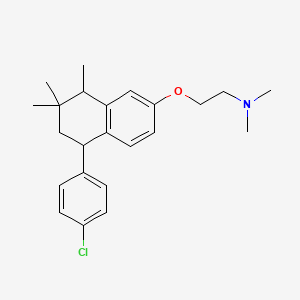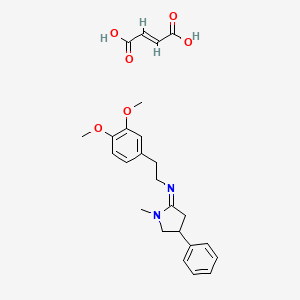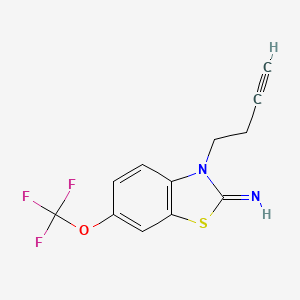
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethoxy group, which often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trifluoromethoxy group and the butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the benzothiazole core interacts with the active sites of target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Butynyl)-2(3H)-benzothiazolimine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-(Trifluoromethoxy)-2(3H)-benzothiazolimine: Does not have the butynyl side chain, affecting its reactivity and applications.
Uniqueness
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is unique due to the presence of both the butynyl side chain and the trifluoromethoxy group, which together enhance its stability, bioavailability, and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
130997-52-3 |
|---|---|
Molecular Formula |
C12H9F3N2OS |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
3-but-3-ynyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C12H9F3N2OS/c1-2-3-6-17-9-5-4-8(18-12(13,14)15)7-10(9)19-11(17)16/h1,4-5,7,16H,3,6H2 |
InChI Key |
BMKPEALPFBWEGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




